2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H3Cl2N3O2 and a molecular weight of 232.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a nitro group attached to an imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, suggesting potential targets in cancer pathways .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors, indicating that they might interact with their targets through covalent bonding .
Biochemical Pathways
Given the potential anticancer activity of imidazo[1,2-a]pyridine derivatives, it can be inferred that they may influence pathways related to cell proliferation and apoptosis .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, suggesting that they may induce cell death in cancer cells .
Preparation Methods
The synthesis of 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine typically involves the nitration of 2,7-dichloroimidazo[1,2-a]pyridine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the imidazo[1,2-a]pyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Comparison with Similar Compounds
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine can be compared with other nitroimidazo[1,2-a]pyridine derivatives, such as:
2,7-Dichloro-3-aminoimidazo[1,2-a]pyridine: Similar structure but with an amino group instead of a nitro group.
2,7-Dichloro-3-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a nitro group.
2,7-Dichloro-3-hydroxyimidazo[1,2-a]pyridine: Similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEGKMMALSUWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2[N+](=O)[O-])Cl)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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